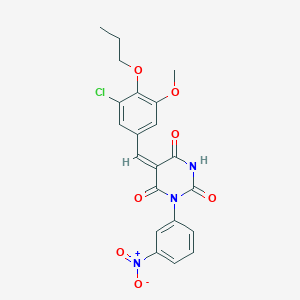![molecular formula C14H18FN3O3 B5183053 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine CAS No. 5845-36-3](/img/structure/B5183053.png)
4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine, also known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNPA belongs to the class of morpholine-based compounds that have shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been found to modulate the activity of various enzymes and receptors that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress and inflammation. 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has also been found to modulate the activity of various enzymes and receptors that are involved in the regulation of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine for lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Additionally, 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders. However, one of the limitations of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine, including the investigation of its potential use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, the development of more efficient synthesis methods for 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine could lead to the production of higher yields of the compound, making it more accessible for research purposes. Further studies are also needed to investigate the long-term safety and efficacy of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine in vivo.
Synthesemethoden
The synthesis of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine involves the reaction of 2-fluoro-4-nitro-5-(1-pyrrolidinyl)aniline and morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain high yields of the desired product. The synthesis of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been extensively studied, and various modifications have been made to improve the efficiency and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's and Parkinson's disease research, 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
4-(2-fluoro-4-nitro-5-pyrrolidin-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-11-9-14(18(19)20)13(16-3-1-2-4-16)10-12(11)17-5-7-21-8-6-17/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSIUOQJUOAQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386782 |
Source


|
| Record name | ST4050846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine | |
CAS RN |
5845-36-3 |
Source


|
| Record name | ST4050846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5182975.png)
![4-fluoro-N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5182990.png)

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5183004.png)
![3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5183007.png)
![[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5183009.png)
![1-(2-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183010.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5183012.png)
![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5183019.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183023.png)
![dimethyl 2-[({[4-amino-5-(ethoxycarbonyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B5183031.png)

![2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5183045.png)